molecular formula C17H30O10 B610254 Propargyl-PEG5-beta-D-glucose CAS No. 1397682-63-1

Propargyl-PEG5-beta-D-glucose

Cat. No. B610254
M. Wt: 394.42
InChI Key: QZJHREOKMZFHTH-NQNKBUKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG5-beta-D-glucose is a small molecule linker composed of several functional groups, including a propargyl group, a PEG (polyethylene glycol) chain, and a beta-D-glucose moiety . It is a Click Chemistry-ready crosslinker . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .


Synthesis Analysis

The synthesis of Propargyl-PEG5-beta-D-glucose involves the reaction of the propargyl groups with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG5-beta-D-glucose is C17H30O10 . It has a molecular weight of 394.4 g/mol . The structure includes a propargyl group, a PEG chain, and a beta-D-glucose moiety .


Chemical Reactions Analysis

The propargyl groups in Propargyl-PEG5-beta-D-glucose can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .


Physical And Chemical Properties Analysis

Propargyl-PEG5-beta-D-glucose has a molecular weight of 394.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The molecule has a rotatable bond count of 15 . The topological polar surface area is 136 Ų .

Scientific Research Applications

Glucose Sensing and Monitoring

  • Colorimetric Glucose Recognition: A study demonstrated the use of a photonic crystal hydrogel embedded with polyethylene glycol (PEG) for colorimetric glucose recognition. This material responds to glucose at physiological ionic strengths and is selective for glucose over other sugars, showing potential for noninvasive glucose sensing in diabetes management (Alexeev et al., 2003).
  • Fiber-Optic Sensors for Chronic Monitoring: A percutaneous fiber-optic sensor, using a polyethylene glycol (PEG) matrix for real-time monitoring of glucose, has been developed. This sensor shows promise for chronic glucose monitoring, with good biocompatibility and durability for clinical applications (Liao et al., 2008).

Diabetes Research and Treatment

  • Impact of High Glucose on Endothelial Progenitor Cells: Research indicates that high glucose levels impair the proliferation and function of endothelial progenitor cells (EPCs). Notably, the study mentions the use of polyethylene glycol (PEG)-conjugated superoxide dismutase, highlighting the relevance of PEG in diabetes research (Chen et al., 2007).

Biomedical Applications

  • Thermosensitive Hydrogel for Drug Delivery: A thermosensitive hydrogel based on poly(ethylene glycol) (PEG) has been developed for nasal drug delivery systems. This hydrogel formulation demonstrated efficacy in decreasing blood glucose concentration, suggesting potential applications in insulin delivery (Wu et al., 2007).
  • Biocompatibility of Modified Chitosan Films: Studies have shown that blending chitosan with polyethylene glycol (PEG) enhances its biocompatibility. This improvement suggests potential applications in creating biocompatible materials for various biomedical applications, including diabetes management (Zhang et al., 2002).

Enzyme Immobilization for Biosensors

  • Glucose Oxidase Immobilization: Poly(ethylene glycol) diglycidyl ether (PEGDE) has been effectively used for immobilizing glucose oxidase on biosensors, demonstrating high sensitivity and stability. This innovation is crucial for developing reliable glucose monitoring systems (Vasylieva et al., 2011).

Safety And Hazards

Propargyl-PEG5-beta-D-glucose is intended for research use only . It is not intended for diagnostic or therapeutic use . For safety information, refer to the Safety Data Sheet .

Future Directions

Propargyl-PEG5-beta-D-glucose is a promising molecule in the field of proteomics research . Its ability to form stable triazole linkages via Click Chemistry makes it a valuable tool for creating complex molecular structures . Future research may explore new applications of this molecule in drug delivery and other areas of biomedical research .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJHREOKMZFHTH-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG5-beta-D-glucose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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